Capmatinib

Kinase selectivity Off-target activity MET inhibition

Choose Capmatinib for experiments demanding ultra-selective MET inhibition. With >10,000-fold selectivity over other kinases and a 0.13 nM IC50, it eliminates off-target noise inherent to multi-kinase inhibitors. Its distinct lack of lysosomal retention ensures sustained target engagement. Ideal as a superior chemical probe for MET pathway interrogation and as a control for intracellular pharmacology studies. Not interchangeable with crizotinib or cabozantinib.

Molecular Formula C23H17FN6O
Molecular Weight 412.4 g/mol
CAS No. 1029712-80-8
Cat. No. B1663548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapmatinib
CAS1029712-80-8
Synonyms2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide
Molecular FormulaC23H17FN6O
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F
InChIInChI=1S/C23H17FN6O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20/h2-9,11-13H,10H2,1H3,(H,25,31)
InChIKeyLIOLIMKSCNQPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Capmatinib (CAS 1029712-80-8) Procurement Guide: A Highly Selective MET Kinase Inhibitor for Targeted NSCLC Therapy


Capmatinib is an oral, ATP-competitive, small molecule tyrosine kinase inhibitor (TKI) that specifically targets the mesenchymal-epithelial transition (MET) receptor kinase, including the oncogenic variant arising from MET exon 14 skipping mutations [1]. Its enzymatic potency is characterized by a picomolar IC50 value of 0.13 nM against the MET kinase . This compound is the active pharmaceutical ingredient in Tabrecta®, which received its first global approval by the U.S. Food and Drug Administration (FDA) in 2020 [2].

Why Capmatinib Cannot Be Substituted with Other MET or Multi-Kinase Inhibitors in Research and Clinical Practice


Direct substitution of capmatinib with other MET inhibitors or multi-kinase inhibitors is not scientifically justified due to significant differences in kinase selectivity, intracellular pharmacology, and clinically validated efficacy. Capmatinib is an ultra-selective MET inhibitor with >10,000-fold selectivity over a broad panel of human kinases, whereas comparators like crizotinib and cabozantinib are multi-kinase inhibitors with potent off-target activity [1]. This selectivity profile translates into distinct cellular behaviors, including differences in lysosomal retention and sustained target engagement under washout conditions compared to tepotinib and crizotinib, which can affect long-term target inhibition [2]. Furthermore, while capmatinib and tepotinib are both approved for MET exon 14 skipping NSCLC, their clinical efficacy data from separate pivotal trials (GEOMETRY mono-1 and VISION) differ across patient populations, and their approval statuses with companion diagnostics are not identical [3].

Product-Specific Quantitative Evidence for Capmatinib Differentiation Against Comparator Compounds


Kinase Selectivity: Capmatinib's >10,000-Fold Selectivity Contrasts with Crizotinib's Broad Polypharmacology

Capmatinib demonstrates an exceptional selectivity profile for its primary target, MET kinase, with a >10,000-fold selectivity margin over a large panel of human kinases . In contrast, crizotinib is a multi-kinase inhibitor with nanomolar potency against ALK (IC50: 24-60 nM) and ROS1 (IC50: 55 nM) [1]. This fundamental difference in target engagement indicates that capmatinib is a far more specific tool for interrogating MET-dependent biology.

Kinase selectivity Off-target activity MET inhibition Drug specificity

Intracellular Pharmacology: Capmatinib's Lack of Lysosomal Retention Distinguishes It from Tepotinib and Crizotinib

A comparative in vitro pharmacology study in a human lung cancer cell line (EBC-1) revealed that capmatinib and savolitinib do not accumulate in acidic subcellular compartments like lysosomes, whereas crizotinib and tepotinib do [1]. This lysosomal retention of tepotinib and crizotinib correlated with a more sustained inhibition of MET phosphorylation after drug washout, indicating a prolonged cellular effect. Capmatinib's absence of lysosomal trapping suggests a different mechanism of cellular target engagement and washout profile [1].

Lysosomal sequestration Target engagement Washout kinetics MET inhibitor

Clinical Efficacy: Capmatinib's FDA-Approved ORR of 68% in Treatment-Naïve METex14 NSCLC Provides a Key Benchmark

Capmatinib's clinical efficacy in MET exon 14 skipping (METex14) mutated non-small cell lung cancer (NSCLC) was established in the pivotal Phase II GEOMETRY mono-1 trial. Based on the final analysis of 60 treatment-naïve patients, capmatinib achieved an Objective Response Rate (ORR) of 68% (95% CI, 55.0-79.7) with a median Duration of Response (DoR) of 16.6 months [1]. In the previously treated patient cohort (n=100), the ORR was 44% (95% CI, 34.1-54.3) with a median DoR of 9.7 months [1]. These data served as the basis for the FDA's regular approval [2].

Clinical trial GEOMETRY mono-1 MET exon 14 NSCLC Objective response rate

Cellular Potency: Capmatinib Exhibits >10-Fold Greater Potency than Crizotinib and Cabozantinib in MET-Amplified Cancer Cell Lines

In cellular assays using a MET-amplified lung cancer cell line, capmatinib demonstrated significantly greater inhibitory activity compared to the multi-kinase inhibitors crizotinib and cabozantinib [1]. The study reported that capmatinib was >10 times more potent than both comparator drugs in this context, highlighting its superior capacity to suppress MET-driven cellular proliferation at lower concentrations [1].

Cell-based assay Potency MET amplification Crizotinib Cabozantinib

Optimal Research and Industrial Application Scenarios for Capmatinib Based on Differentiated Evidence


Chemical Probe for High-Fidelity MET Signaling Research

Capmatinib is the optimal choice for experiments where target selectivity is paramount to avoid confounding biological results. Its >10,000-fold selectivity for MET over a large panel of human kinases makes it a superior chemical probe compared to multi-kinase inhibitors like crizotinib, which potently inhibit ALK and ROS1 . This allows for the specific interrogation of MET-dependent pathways in cells with high confidence that any observed effects are due to MET inhibition rather than off-target activity.

In Vitro Pharmacology Studies of Washout Kinetics and Target Engagement

Capmatinib serves as a key control compound in studies designed to understand the intracellular pharmacology of MET inhibitors. Evidence shows capmatinib lacks lysosomal retention, in contrast to tepotinib and crizotinib [1]. This distinct subcellular distribution and target engagement profile under dynamic (washout) conditions makes capmatinib a valuable comparator for researchers investigating how drug physicochemical properties translate to cellular efficacy and target residence time.

Validating MET-Dependent Cellular Proliferation Models

In MET-amplified cell models, capmatinib provides a potent and selective tool for validating the model's dependence on MET signaling. Cellular data demonstrate that capmatinib is >10 times more potent than crizotinib and cabozantinib in inhibiting the growth of a MET-amplified lung cancer cell line [2]. Its high potency ensures robust target engagement and allows for the use of lower concentrations to mitigate off-target effects, making it ideal for generating reliable, dose-response data in MET-driven systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capmatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.